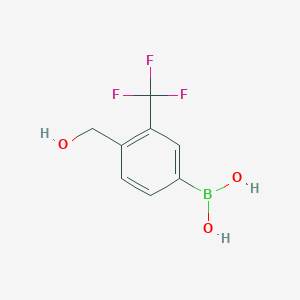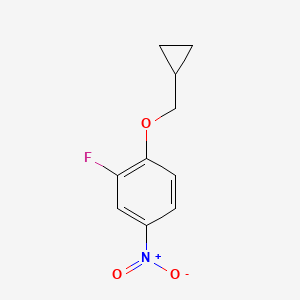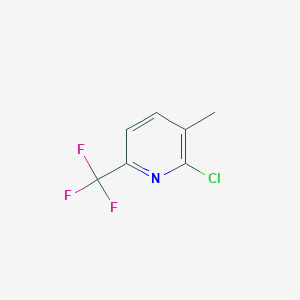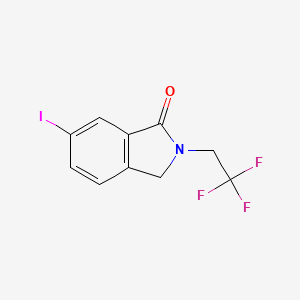![molecular formula C9H13NO2S3 B1457028 4-氰基-4-[(乙硫代硫代羰基)硫代]戊酸 CAS No. 1137725-46-2](/img/structure/B1457028.png)
4-氰基-4-[(乙硫代硫代羰基)硫代]戊酸
描述
“4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid” is a chemical compound with the molecular formula C9H13NO2S3 . It has an average mass of 263.400 Da and a monoisotopic mass of 263.010834 Da .
Chemical Reactions Analysis
The compound has been used in RAFT iniferter polymerization of butyl methacrylate in miniemulsion using visible light . It’s also worth noting that similar compounds have been used as sulfur-based chain transfer agents that provide a high degree of control for living radical polymerization .Physical And Chemical Properties Analysis
The compound has a molecular formula of C9H13NO2S3 and an average mass of 263.400 Da . The density is predicted to be 1.329±0.06 g/cm3 and the boiling point is predicted to be 490.7±45.0 °C .科学研究应用
Polymer Chemistry
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid: is widely used in polymer chemistry as a chain transfer agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . This method allows for the precise control over molecular weight and polymer architecture, enabling the synthesis of polymers with specific properties for advanced materials.
Drug Delivery Systems
In the field of medicine, this compound has been utilized to functionalize the surfaces of porous silicon (pSi), which is used for drug delivery applications . The modification of pSi with this acid aids in the sustained release of hydrophobic drugs, such as cancer chemotherapy agents, enhancing their effectiveness and reducing side effects.
Materials Science
The compound is instrumental in materials science for the development of smart materials. Its application in RAFT polymerization can lead to the creation of stimuli-responsive polymers that can change their properties in response to environmental changes, which is crucial for sensors and actuators .
Biochemistry
This compound plays a role in biochemistry research where it is used to synthesize polymers that can mimic biological functions or interact with biological systems. For example, polymers created using this compound can be used to study membrane dynamics or protein-polymer interactions .
Pharmacology
In pharmacology, the compound’s utility in RAFT polymerization makes it valuable for creating polymers that can be used in drug formulations to improve solubility, stability, and delivery of pharmaceuticals .
Advanced Therapeutics
Lastly, the compound’s application in creating well-defined polymers through RAFT polymerization can be leveraged to design advanced therapeutic systems. These systems can be engineered to respond to specific physiological triggers, releasing therapeutic agents at targeted sites within the body .
安全和危害
作用机制
Mode of Action
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid is known to be involved in the process of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . RAFT polymerization is a type of controlled/living radical polymerization. The compound acts as a chain transfer agent in this process, providing a high degree of control over the polymerization .
Biochemical Pathways
It is known to be involved in the raft polymerization process, which is a crucial pathway in polymer chemistry .
Result of Action
The molecular and cellular effects of 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid’s action primarily involve the control of polymerization processes . It allows for the synthesis of well-defined and narrowly distributed polymers .
Action Environment
The action, efficacy, and stability of 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid can be influenced by various environmental factors. It is known that the compound should be stored in a dry room temperature environment .
属性
IUPAC Name |
4-cyano-4-ethylsulfanylcarbothioylsulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S3/c1-3-14-8(13)15-9(2,6-10)5-4-7(11)12/h3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWSCDNULKOKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)SC(C)(CCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid in the synthesis of glucose-based block copolymers?
A1: 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid acts as a chain transfer agent (CTA) in the Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization of glucose-6-acrylate-1,2,3,4-tetraacetate (GATA) and n-butyl acrylate (n-BA) []. This process enables the controlled synthesis of poly(GATA)-b-poly(n-BA) diblock copolymers with specific molecular weights and narrow dispersity.
Q2: What are the advantages of using CEP as a CTA in this specific research context compared to other potential CTAs?
A2: While the research paper [] primarily focuses on the synthesis and characterization of the glucose-based copolymers, it does mention that other CTAs, such as S,S-dibenzyl trithiocarbonate (DTC) and 3,5-bis(2-dodecylthiocarbonothioylthio-1oxopropoxy)benzoic acid (BTCBA), were also employed. Comparing the effectiveness of different CTAs in this specific polymerization system could be an interesting avenue for further research. Factors like control over molecular weight, dispersity, and potential impact on the resulting copolymer properties could be investigated.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)
![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)

![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)



![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)



